molecular formula C20H23ClN4O4S B2746507 pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate CAS No. 317844-60-3

pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate

Cat. No.: B2746507
CAS No.: 317844-60-3
M. Wt: 450.94
InChI Key: ORHINHMYBITJNE-UHFFFAOYSA-N
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Description

Pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a synthetic purine derivative featuring a 4-chlorobenzyl group at position 7, a methyl group at position 3, and a pentyl ester-linked sulfanylacetate moiety at position 7. The compound’s structure integrates a purine core (2,6-dioxo-1H-purine) with substitutions that modulate its physicochemical and biological properties.

Properties

IUPAC Name

pentyl 2-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O4S/c1-3-4-5-10-29-15(26)12-30-20-22-17-16(18(27)23-19(28)24(17)2)25(20)11-13-6-8-14(21)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHINHMYBITJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23ClN4O4S. It has a molar mass of approximately 450.94 g/mol. The compound features a purine core modified with a sulfanyl group and an acetate moiety, which are critical for its biological activity .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may inhibit bacterial growth through various mechanisms including disruption of cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. The inhibition of urease is significant for treating conditions like urinary tract infections. The effectiveness of this compound as an enzyme inhibitor could be attributed to its structural features that facilitate binding to the active sites of these enzymes .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Compounds with similar structures have been reported to exhibit antiproliferative effects against various cancer cell lines. The mechanisms may involve the induction of apoptosis and inhibition of tumor growth factors .

Case Studies and Research Findings

Several studies have synthesized derivatives of related purine compounds to evaluate their biological activities:

  • Antibacterial Screening : A series of synthesized compounds were tested against multiple bacterial strains. The most active compounds demonstrated IC50 values indicating strong antibacterial efficacy .
  • Enzyme Inhibition Studies : Research indicated that certain derivatives exhibited strong inhibitory activity against AChE and urease with IC50 values ranging from 0.63 µM to 2.14 µM for various derivatives .

Summary Table of Biological Activities

Biological Activity Observed Effects Reference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong inhibitory effect on AChE and urease
AnticancerInduces apoptosis in cancer cell lines

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate. These compounds have shown effectiveness against various bacterial strains and fungi. For instance:

  • Study Findings : A derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Research indicates that derivatives of this compound may possess antitumor properties. The mechanism often involves the inhibition of specific pathways that cancer cells utilize for growth and proliferation.

Anticonvulsant Activity

Some studies suggest that similar compounds exhibit anticonvulsant effects. They may modulate neurotransmitter systems in the brain, providing potential therapeutic avenues for epilepsy and other seizure disorders .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of related compounds demonstrated a clear efficacy against multiple strains of bacteria and fungi. The results indicated that modifications in the side chains could enhance activity .
  • Antitumor Research : In vitro studies have shown that specific derivatives can inhibit tumor cell proliferation in various cancer cell lines. The compounds were assessed for their ability to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Comparison with Similar Compounds

Impact of Position 7 Substituents

  • 4-Chlorobenzyl vs. Propyl/Benzyl : The 4-chlorobenzyl group in the target compound enhances lipophilicity (higher logP ~4.5 vs. 3.8 for propyl and 2.9 for benzyl ), likely improving membrane permeability and target binding in hydrophobic pockets. Chlorine’s electron-withdrawing nature may also stabilize interactions with aromatic residues in enzymes or receptors.
  • 4-Chlorobenzyl vs.

Role of Position 8 Substituents

  • Pentyl Ester vs. Methyl Ester : The pentyl chain increases logP by ~1.6 units compared to the methyl ester ( ), favoring passive diffusion across lipid bilayers but possibly reducing aqueous solubility.
  • Pentyl Ester vs. Hydroxyethylsulfanyl: The hydroxyethyl group ( ) introduces a hydrogen bond donor, increasing polar surface area (92.5 Ų vs.

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